epsilon,psi-Carotene

Description

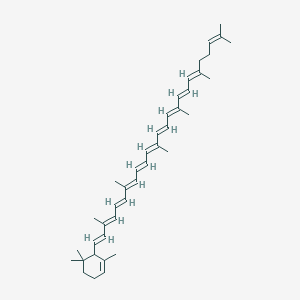

Structure

3D Structure

Properties

IUPAC Name |

6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIYGODPCLMGQH-BXOLYSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026556 | |

| Record name | (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-92-4 | |

| Record name | δ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE2M2UXOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Positioning Epsilon,psi Carotene in Carotenoid Biosynthesis and Nomenclature

The Central Role of Lycopene (B16060) (psi,psi-carotene) as a Precursor

Nomenclature and Structural Relationship to Other Carotenes, including Delta-Carotene (B162405)

Epsilon,psi-carotene (ε,ψ-carotene) is the systematic name for the compound more commonly known as delta-carotene (δ-carotene). wikipedia.orgnih.gov Its chemical formula is C40H56. nih.govdrugfuture.com The nomenclature of carotenes is based on the structure of their end groups. The Greek letters epsilon (ε) and psi (ψ) denote the specific types of cyclic and acyclic end groups, respectively.

This compound possesses one epsilon (ε) ring and one uncyclized, or open, psi (ψ) end group. wikipedia.org This structure distinguishes it from other important carotenes:

Lycopene (ψ,ψ-carotene): This is the precursor to cyclic carotenes and has two acyclic psi (ψ) end groups. wikipedia.orgnih.gov

Alpha-carotene (B108777) (β,ε-carotene): This carotene has one beta (β) ring and one epsilon (ε) ring. wikipedia.orgnih.gov

Beta-carotene (B85742) (β,β-carotene): This well-known carotene has two beta (β) rings. wikipedia.orgnih.gov

Epsilon-carotene (ε,ε-carotene): This carotene contains two epsilon (ε) rings. wikipedia.orgsmolecule.com

The structural relationship between these carotenes highlights the stepwise nature of carotenoid biosynthesis, where the cyclization of the linear lycopene molecule leads to the formation of various cyclic carotenes.

| Carotene Name | Systematic Name | End Group 1 | End Group 2 |

|---|---|---|---|

| Lycopene | ψ,ψ-carotene | Psi (ψ) - Acyclic | Psi (ψ) - Acyclic |

| This compound (Delta-Carotene) | ε,ψ-carotene | Epsilon (ε) - Cyclic | Psi (ψ) - Acyclic |

| Alpha-Carotene | β,ε-carotene | Beta (β) - Cyclic | Epsilon (ε) - Cyclic |

| Beta-Carotene | β,β-carotene | Beta (β) - Cyclic | Beta (β) - Cyclic |

| Epsilon-Carotene | ε,ε-carotene | Epsilon (ε) - Cyclic | Epsilon (ε) - Cyclic |

Importance as an Intermediate in Specific Carotenoid Biosynthetic Branches

The primary significance of this compound lies in its role as a key intermediate at a critical branch point in the carotenoid biosynthetic pathway in some photosynthetic organisms. wikipedia.org The formation of this compound from the linear precursor lycopene is a pivotal step that directs the flow of metabolites towards the synthesis of carotenes containing an epsilon ring.

This reaction is catalyzed by the enzyme lycopene epsilon-cyclase (LCYE) . nih.govmdpi.com This enzyme acts on one of the psi (ψ) end groups of lycopene to form an epsilon (ε) ring, resulting in the production of this compound. ebi.ac.ukebi.ac.uk

From this point, the biosynthetic pathway can proceed in two directions:

Formation of Alpha-Carotene (β,ε-carotene): The remaining acyclic psi (ψ) end group of this compound can be cyclized by the enzyme lycopene beta-cyclase (LCYB) to form a beta (β) ring. The resulting molecule, with one epsilon and one beta ring, is alpha-carotene. nih.govmdpi.com

Formation of Epsilon-Carotene (ε,ε-carotene): In some organisms, lycopene epsilon-cyclase can act a second time on the psi (ψ) end group of this compound to form a second epsilon (ε) ring, leading to the synthesis of epsilon-carotene. wikipedia.orgmdpi.com

The relative activities of lycopene epsilon-cyclase and lycopene beta-cyclase at this juncture are crucial in determining the ratio of α-carotene and its derivatives (like lutein) to β-carotene and its derivatives in a particular plant or alga. aocs.org The controlled production of these different carotenoids is essential for the proper assembly and function of the photosynthetic apparatus. nih.gov

| Precursor | Enzyme | Product | Subsequent Product(s) |

|---|---|---|---|

| Lycopene (ψ,ψ-carotene) | Lycopene epsilon-cyclase (LCYE) | This compound (δ-carotene) | Alpha-Carotene, Epsilon-Carotene |

| This compound (δ-carotene) | Lycopene beta-cyclase (LCYB) | Alpha-Carotene (β,ε-carotene) | Lutein (B1675518) and other xanthophylls |

| This compound (δ-carotene) | Lycopene epsilon-cyclase (LCYE) | Epsilon-Carotene (ε,ε-carotene) | - |

Lycopene Cyclization to this compound

Enzymatic Catalysis by Lycopene Epsilon Cyclase (LCYe; EC 5.5.1.18)

The biosynthesis of this compound (delta-carotene) is primarily catalyzed by the enzyme lycopene epsilon cyclase (LCYe), which is classified under EC 5.5.1.18 uniprot.orguniprot.orgqmul.ac.ukgenome.jpwikipedia.org. This enzyme plays a fundamental role in introducing an epsilon ring into the linear lycopene molecule researchgate.netnih.govuniprot.orguniprot.orgnih.gov. LCYe is involved in carotenoid biosynthesis, catalyzing the single epsilon-cyclization reaction that converts lycopene to delta-carotene nih.govuniprot.orguniprot.orgnih.gov. Beyond lycopene, LCYe also catalyzes the conversion of neurosporene (B1235373) to alpha-zeacarotene (B1240379) uniprot.orguniprot.org. Its activity is essential for the subsequent biosynthesis of lutein uniprot.orguniprot.org.

Mechanism of Single Epsilon Ring Formation at One End of the Lycopene Molecule

Lycopene epsilon cyclase (LCYe) is characterized by its ability to add only a single epsilon ring to one end of the linear, symmetrical lycopene molecule, resulting in the formation of the monocyclic this compound (delta-carotene) researchgate.netnih.govebi.ac.uknih.govebi.ac.uk. This selective single cyclization is a critical regulatory mechanism in plants and algae, preventing the formation of less common epsilon,epsilon-carotenoids and controlling the proportions of beta,beta- and beta,epsilon-carotenoids researchgate.netnih.govnih.gov. While most plant LCYe enzymes exhibit this single cyclization specificity, a notable exception is the LCYe from lettuce, which can catalyze the introduction of two epsilon rings to form epsilon,epsilon-carotene (B15393001) (lactucaxanthin) aocs.orgoup.comresearchgate.net.

Distinction from Beta-Ring Cyclization by Lycopene Beta Cyclase (LCYb)

The cyclization of lycopene represents a crucial branch point in the carotenoid pathway, with two main types of cyclic end groups: beta (β) and epsilon (ε) rings researchgate.netnih.gov. Lycopene beta cyclase (LCYb) introduces a beta ring at both ends of the lycopene molecule, leading to the formation of bicyclic beta-carotene (beta,beta-carotene) researchgate.netnih.govebi.ac.ukaocs.orgnih.govebi.ac.ukoup.com. In contrast, LCYe adds only a single epsilon ring, forming this compound researchgate.netnih.govebi.ac.uknih.govebi.ac.uk. The distinct actions of LCYb and LCYe are summarized in the table below:

| Enzyme | Substrate | Product(s) | Ring Formation Mechanism |

| Lycopene Epsilon Cyclase (LCYe) | Lycopene | This compound (Delta-Carotene) researchgate.netnih.gov | Adds a single epsilon ring to one end of lycopene researchgate.netnih.govnih.gov |

| Lycopene Beta Cyclase (LCYb) | Lycopene | Beta-Carotene researchgate.netoup.com | Introduces beta rings at both ends of lycopene researchgate.netaocs.orgoup.com |

This enzymatic distinction dictates the flow into different carotenoid branches, ultimately influencing the final carotenoid profile of an organism researchgate.netnih.govaocs.org.

Enzymatic Specificity and Substrate Utilization by LCYe

Lycopene epsilon cyclase (LCYe) exhibits specificity towards its substrates. It utilizes the linear, symmetrical lycopene as a primary substrate for epsilon ring formation researchgate.netnih.govebi.ac.uknih.gov. Additionally, LCYe is known to act on neurosporene, converting it to alpha-zeacarotene uniprot.orguniprot.org. The enzyme's catalytic activity involves an intramolecular oxidoreductase reaction, converting a carotenoid psi-end group to a carotenoid epsilon-end group uniprot.orguniprot.orgqmul.ac.ukgenome.jp.

Downstream Pathways Involving this compound

This compound serves as a pivotal intermediate, channeling the biosynthetic pathway towards the production of other important carotenoids.

Formation of Alpha-Carotene (Beta,epsilon-Carotene)

This compound is a direct precursor to alpha-carotene (beta,epsilon-carotene). Alpha-carotene is formed through the combined action of both lycopene epsilon cyclase (LCYe) and lycopene beta cyclase (LCYb) on lycopene researchgate.netnih.govaocs.orgnih.govoup.complos.orgoup.com. Specifically, LCYe first cyclizes one end of lycopene to form the epsilon ring, yielding this compound (delta-carotene). Subsequently, LCYb acts on the remaining acyclic end of this compound, introducing a beta ring, thereby completing the formation of alpha-carotene, which possesses one beta and one epsilon ring aocs.orgoup.comresearchgate.netplos.orgoup.com.

Connection to Lutein Biosynthesis Pathway

This compound plays a crucial role in the biosynthesis pathway of lutein, a significant xanthophyll. The pathway leading to lutein branches from the main carotenoid pathway after lycopene cyclization aocs.orgfrontiersin.org. LCYe is required for lutein biosynthesis uniprot.orguniprot.org. The this compound intermediate is further converted to alpha-carotene, as described above. Alpha-carotene then undergoes a series of hydroxylation reactions to yield lutein. This involves the action of specific carotene hydroxylases, including heme-containing cytochrome P450 enzymes such as CYP97A and CYP97C, which are responsible for the epsilon- and beta-ring hydroxylations of alpha-carotene, respectively, ultimately producing lutein aocs.orgfrontiersin.orgresearchgate.net.

Genetic and Molecular Regulation of Epsilon,psi Carotene Synthesis

Identification and Characterization of Genes Encoding Lycopene (B16060) Epsilon Cyclases

Lycopene epsilon cyclases (LCYe) are key enzymes responsible for introducing an epsilon ring into the linear lycopene molecule, leading to the formation of epsilon,psi-carotene (delta-carotene) wikipedia.orgfishersci.cawikidata.orgwikidata.orgmpg.de.

In the model plant Arabidopsis thaliana, the enzymes catalyzing the formation of both beta- and epsilon-rings are encoded by related, single-copy genes wikipedia.orgfishersci.cawikidata.org. Specifically, the Arabidopsis lycopene epsilon cyclase (LCYe) adds a single epsilon-ring to the symmetrical linear substrate lycopene, forming the monocyclic delta-carotene (B162405) (this compound) wikipedia.orgfishersci.cawikidata.org. In contrast, the structurally related lycopene beta-cyclase (LCYb) in Arabidopsis introduces a beta-ring at both ends of lycopene, resulting in the bicyclic beta-carotene (B85742) wikipedia.orgfishersci.cawikidata.org. This distinct enzymatic behavior highlights a fundamental mechanism for controlling the proportions of cyclic carotenoids in plants fishersci.cawikidata.orgthegoodscentscompany.com.

In Solanum lycopersicum (tomato), the lycopene epsilon cyclase gene (SlLCY-E) encodes a key enzyme in the carotenoid pathway, responsible for converting lycopene to delta-carotene and neurosporene (B1235373) to alpha-zeacarotene (B1240379), and is required for lutein (B1675518) biosynthesis mpg.defishersci.com. While most higher plants possess a single copy of the lcye gene, some plants, like tomato, contain two types of lcyb protein, which can be classified as chloroplast and chromoplast isoforms citeab.com. Research in tomato has identified single nucleotide polymorphisms (SNPs) within the lycopene epsilon-cyclase gene, specifically in the 5' untranslated region (UTR) and intronic regions, suggesting a potential regulatory association with variations in tomato carotenoid metabolism wikipedia.org.

The genes encoding lycopene beta-cyclase (LCYb) and lycopene epsilon-cyclase (LCYe) are distantly related, sharing approximately 36% identity in their deduced amino acid sequences in Arabidopsis thaliana wikipedia.org. Despite their functional differences in ring formation, their homology suggests a common evolutionary origin, possibly through a gene duplication event citeab.com. Phylogenetic analyses of plant lycopene cyclases typically show three main branches, corresponding to beta-cyclases, epsilon-cyclases, and a third group including enzymes like capsanthin-capsorubin synthase (Ccs) wikipedia.org. This evolutionary divergence has allowed for the specialized functions observed in carotenoid cyclization, enabling plants to produce a diverse array of carotenoid end-products fishersci.cawikipedia.org.

Transcriptional and Post-Translational Regulation of LCYe Activity

The activity of LCYe, and consequently the accumulation of this compound and its downstream products, is subject to both transcriptional and post-translational regulatory mechanisms.

Environmental factors play a significant role in modulating carotenoid biosynthesis. While specific detailed research findings on the direct influence of light intensity on LCYe gene expression and this compound accumulation were not extensively detailed in the provided snippets, the broader carotenoid pathway is known to be influenced by light. Abiotic stress, such as drought, has been shown to impact carotenoid levels. In tomato plants, modulating the lycopene epsilon-cyclase gene has been linked to an increase in carotenoid levels and improved drought stress tolerance fishersci.com. For instance, a missense mutation affecting SlLCY-E activity in tomato led to a decrease in lutein content but an increase in lycopene and total carotenoids in ripe fruits, along with enhanced drought stress tolerance fishersci.com. This suggests that altering LCYe activity can shift the carotenoid synthesis pathway, which in turn can influence stress responses fishersci.com.

The activity of LCYe does not operate in isolation but is integrated within the broader carotenoid biosynthesis regulatory networks. The relative activities of LCYe and LCYb are critical in modulating the conversion rate from lycopene to alpha- or beta-carotene, thereby controlling the flux through these divergent branches of the pathway citeab.com. This interplay determines the final carotenoid profile of a plant. For example, impaired LCYe activity can shift the synthesis of carotenoids towards the beta-branch of the pathway, increasing the content of beta,beta-xanthophylls fishersci.com. The identification of SNPs in the promoter and intronic regions of the LCYe gene in tomato provides starting points for investigating the genetic control of this gene in regulating carotenoid metabolism and resulting phenotypes wikipedia.org. This implies that transcription factors and other regulatory elements likely interact with these regions to control LCYe expression.

Adaptive Mechanisms for Carotenoid Profile Control in Plants

Plants have evolved adaptive mechanisms to control their carotenoid profiles, which are crucial for various physiological functions, including photosynthesis, photoprotection, and stress responses. The distinct enzymatic behaviors of LCYe and LCYb, where LCYe typically adds only one epsilon ring while LCYb adds two beta rings, reveal a fundamental mechanism for controlling the production and proportions of beta,beta- and beta,epsilon-carotenoids fishersci.cawikidata.orgthegoodscentscompany.com. This regulatory precision helps plants avoid the formation of inappropriate epsilon,epsilon-carotenoids, which are uncommon in nature wikipedia.orgfishersci.cawikidata.orgthegoodscentscompany.com. The ability to finely tune the balance between alpha-carotene (B108777) (requiring LCYe and LCYb) and beta-carotene (requiring only LCYb) pathways allows plants to adjust their carotenoid composition in response to developmental cues and environmental challenges, optimizing their photosynthetic efficiency and protective mechanisms wikipedia.orgfishersci.cawikidata.orgciteab.comfishersci.com.

Mechanisms Controlling Production and Proportions of Beta,beta- and Beta,epsilon-Carotenoids

The relative proportions of beta,beta-carotene and beta,epsilon-carotenoids (alpha-carotene) are primarily determined by the competitive activities of two key enzymes: lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE) atamanchemicals.comnih.gov. Both enzymes utilize the linear, symmetrical lycopene as their substrate nih.gov.

Lycopene Beta-Cyclase (LCYB): This enzyme is responsible for introducing a beta-ring structure at both ends of the lycopene molecule, leading to the formation of beta,beta-carotene (commonly known as beta-carotene) atamanchemicals.comnih.gov. Beta,beta-carotene is a bicyclic carotenoid with two beta-rings and is a ubiquitous compound in plants nih.gov.

Lycopene Epsilon-Cyclase (LCYE): In contrast, LCYE catalyzes a single cyclization event, converting lycopene into the monocyclic this compound (delta-carotene) by adding only one epsilon-ring nih.gov. LCYE is also involved in the conversion of neurosporene to alpha-zeacarotene.

The combined action of both LCYB and LCYE on lycopene results in the production of alpha-carotene (beta,epsilon-carotene), a carotenoid characterized by having one beta-ring and one epsilon-ring atamanchemicals.comnih.gov. This dual enzymatic activity highlights the crucial role of lycopene cyclization as a major regulatory step that dictates the ratios of these different cyclic carotenoid forms in plants atamanchemicals.com.

Research findings demonstrate that manipulating the expression of the genes encoding LCYB and LCYE can alter the balance of beta-ring-containing carotenes and xanthophylls. For instance, studies in Arabidopsis have shown that a lut2 mutant, which is deficient in epsilon-cyclase activity, exhibits an absence of lutein but accumulates high levels of beta-carotene, indicating a redirection of metabolic flux towards the beta-branch of the pathway atamanchemicals.com. Similarly, silencing the expression of the epsilon-CYC gene has been observed to change the ratios of lutein to beta-carotene in Arabidopsis atamanchemicals.com. Transcriptional regulation is considered a primary factor influencing carotenoid accumulation, with LCYE mRNA levels correlating with changes in beta-carotenoid accumulation. This suggests a feedback mechanism where metabolic conditions can modulate gene expression, thereby influencing carotenoid biosynthesis.

| Enzyme | Substrate | Product(s) | Ring Formation |

| Lycopene Beta-Cyclase | Lycopene | Beta,beta-carotene | Two beta-rings |

| Lycopene Epsilon-Cyclase | Lycopene | This compound (Delta-carotene) | One epsilon-ring |

| Lycopene Beta- & Epsilon-Cyclase (combined) | Lycopene | Beta,epsilon-carotene (Alpha-carotene) | One beta-ring, one epsilon-ring |

Avoiding the Formation of Epsilon,epsilon-Carotenoids

While carotenoids with two beta-rings (beta,beta-carotene) are widespread and those with one beta- and one epsilon-ring (beta,epsilon-carotene) are common, carotenoids possessing two epsilon-rings (epsilon,epsilon-carotenoids) are notably rare in plants and algae atamanchemicals.comnih.gov. The primary mechanism preventing the widespread formation of these epsilon,epsilon-carotenoids lies in a specific functional limitation of the epsilon cyclase enzyme itself nih.gov.

The lycopene epsilon-cyclase, despite its ability to form an epsilon-ring, is typically unable to catalyze the introduction of a second epsilon-ring onto the lycopene molecule nih.gov. This inherent inability ensures that the cyclization pathway predominantly yields either beta,beta-carotenoids or beta,epsilon-carotenoids, thus avoiding the accumulation of epsilon,epsilon-carotenoids, which may be inappropriate for the organism's physiological needs nih.gov.

Further research has elucidated a molecular switch within some lycopene epsilon-cyclases that determines the number of epsilon-rings formed. For instance, studies involving chimeric epsilon-cyclases revealed that a single amino acid residue can act as a determinant. In lettuce LCYe, a H457L mutation resulted in the addition of only one epsilon-ring to lycopene. Conversely, the complementary Arabidopsis LCYe mutant, L448H, was capable of adding two epsilon-rings. An arginine (R) residue at this specific position was also found to enable a bi-epsilon-cyclase activity in both lettuce and Arabidopsis enzymes. This detailed molecular understanding highlights how subtle changes at the enzymatic level can precisely control the final carotenoid profile, maintaining the desired balance of cyclic end groups and preventing the synthesis of less common or undesirable forms.

Occurrence and Distribution of Epsilon,psi Carotene in Biological Systems

Presence in Plants, Algae, and Cyanobacteria

Carotenoids are essential components in all plants, algae, and cyanobacteria, where they play critical roles in photosynthesis and photoprotection. researchgate.net The cyclization of the linear carotenoid lycopene (B16060) is a pivotal branch point in the biosynthetic pathway, leading to various cyclic carotenoids. researchgate.net Epsilon,psi-carotene is formed when the enzyme lycopene epsilon-cyclase adds a single ε-ring to one end of the lycopene molecule. researchgate.netresearchgate.net While carotenoids with two beta (β) rings (like β-carotene) are widespread, and those with one β- and one ε-ring (like α-carotene) are common, the presence of ε,ψ-carotene is generally less abundant. researchgate.net A broad review of scientific literature identified δ-carotene in various plant groups, including dicotyledons and monocotyledons, as well as in algae. scielo.br

Research has confirmed the presence of ε,ψ-carotene in a number of specific plant species, often as a minor component of the total carotenoid profile.

Citrus Species: this compound has been reported to be present in mandarins, specifically Citrus reticulata and Citrus deliciosa. nih.govresearchgate.netscience.gov Citrus fruits are known for their high diversity of carotenoids, which contribute to their characteristic colors and nutritional value. researchgate.net

Tomato (Lycopersicon esculentum): Certain varieties and mutants of tomato are known to accumulate ε,ψ-carotene. drugfuture.comuri.edu Its isolation from specific tomato mutants was reported as early as 1951. drugfuture.com The regulation of carotenoid biosynthesis during tomato fruit development is complex, with the expression of lycopene epsilon-cyclase being a key factor in determining the types of carotenoids that accumulate. thegoodscentscompany.com

Arabidopsis thaliana: In the model plant Arabidopsis, ε,ψ-carotene (δ-carotene) is a known intermediate in the biosynthesis of α-carotene. researchgate.netresearchgate.net The enzyme lycopene epsilon-cyclase exclusively forms monocyclic δ-carotene from the linear lycopene. researchgate.net

Carrot (Daucus carota): this compound has been identified in carrots. drugfuture.comhmdb.caphytohub.eu While α-carotene and β-carotene are the predominant carotenoids in most common carrot varieties, other types, including ε,ψ-carotene, can also be present. semanticscholar.org

Table 1: Documented Presence of this compound in Specific Plant Species

| Species | Common Name | Confirmation | Reference(s) |

|---|---|---|---|

| Citrus reticulata | Mandarin Orange | Reported | nih.gov |

| Citrus deliciosa | Mediterranean Mandarin | Reported | nih.govscience.gov |

| Lycopersicon esculentum | Tomato | Isolated/Detected | drugfuture.comuri.edu |

| Arabidopsis thaliana | Thale Cress | Biosynthetic Intermediate | researchgate.netresearchgate.net |

| Daucus carota | Carrot | Detected | drugfuture.comhmdb.casemanticscholar.org |

The distribution and concentration of carotenoids vary significantly among different plant tissues, reflecting their specific physiological functions. researchgate.net

Leaves: Green tissues of most plants generally exhibit a consistent carotenoid profile essential for photosynthesis, which primarily includes lutein (B1675518), β-carotene, violaxanthin (B192666), and neoxanthin. researchgate.net As an intermediate, ε,ψ-carotene is not typically a major carotenoid in photosynthetic leaves.

Fruits: Fruits display a much greater diversity in carotenoid composition. researchgate.net this compound has been specifically extracted from the fruit of Gonocaryum pyriforme and detected in tomato fruits. drugfuture.com The accumulation of specific carotenoids in fruits is a key aspect of ripening and is tightly regulated at the genetic level. thegoodscentscompany.com

Flowers: Flower petals also show a wide variety of carotenoid profiles that serve to attract pollinators. researchgate.net The accumulation of carotenoids in petals is primarily controlled by the transcriptional regulation of biosynthetic genes. researchgate.net

Roots: The presence of ε,ψ-carotene has been noted in carrot roots, which are specialized storage organs. drugfuture.comhmdb.casemanticscholar.org

Seeds: While carotenoids are present in seeds, specific data on ε,ψ-carotene content in this tissue is limited.

The qualitative and quantitative composition of carotenoids in non-green tissues like fruits and flowers is highly species-dependent, leading to the diverse colors observed in nature. researchgate.net

Discovery and Occurrence in Microorganisms

Microorganisms, including bacteria, fungi, and algae, are significant natural sources of carotenoids. google.comgoogle.com A comprehensive literature review confirmed the presence of δ-carotene in bacteria, fungi, and algae, although it is reported far less frequently than β-carotene or α-carotene. scielo.br

While many bacteria synthesize carotenoids, the specific detection of ε,ψ-carotene is relatively rare.

Staphylococcus aureus : Early research on bacterial pigments identified a carotenoid in Staphylococcus aureus with absorption maxima identical to that of δ-carotene. asm.org This finding indicates the capability of this bacterial species to produce this specific monocyclic carotene.

It is important to note that while some bacteria are studied for their production of carotenoid precursors like lycopene (ψ,ψ-carotene), the presence of the subsequent cyclized product, ε,ψ-carotene, is not always confirmed.

Fungi and algae are well-known producers of a wide array of carotenoids. scielo.brgoogle.comgoogle.com These pigments protect the microorganisms from photooxidative damage and can be synthesized by photosynthetic and non-photosynthetic species alike. researchgate.net While these kingdoms are major sources of common carotenoids like β-carotene and astaxanthin, specific reports detailing the isolation of ε,ψ-carotene from particular fungal or algal species are scarce in the reviewed literature. However, broad surveys of natural pigments confirm that δ-carotene is found within these groups of organisms. scielo.br

Table 2: Documented Presence of this compound in Microorganisms

| Kingdom | Species | Confirmation | Reference(s) |

|---|---|---|---|

| Bacteria | Staphylococcus aureus | Detected | asm.org |

| Fungi | Various (unspecified) | Reported in Kingdom | scielo.br |

Advanced Research Methodologies for Epsilon,psi Carotene Analysis

Chromatographic and Spectroscopic Techniques for Identification and Quantification

The analysis of ε,ψ-carotene and other carotenoids is often challenging due to their hydrophobicity, susceptibility to oxidation, and the presence of numerous isomers. tandfonline.commdpi.com Therefore, a multi-faceted approach combining different analytical techniques is typically required for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carotenoids, including ε,ψ-carotene. ijprajournal.com Reversed-phase HPLC, utilizing C18 or specialized C30 columns, is commonly employed to separate carotenoids based on their polarity. nih.govcabidigitallibrary.org The C30 column, in particular, is well-suited for resolving the complex mixtures of carotenoid isomers often found in natural extracts. conicet.gov.ar

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, shorter analysis times, and reduced solvent consumption. conicet.gov.arresearchgate.net UHPLC systems, which use columns with smaller particle sizes, can achieve rapid separation of multiple carotenoids. researchgate.net For instance, a UHPLC method was developed to separate 13 different carotenoids in under 15 minutes. conicet.gov.ar The choice of mobile phase, typically a gradient mixture of solvents like methanol, acetonitrile, and water, is critical for achieving optimal separation. conicet.gov.arnih.gov Quantification is performed using a UV/Vis or photodiode array (PDA) detector, with carotenoids typically monitored at their maximum absorbance wavelength (λmax), which for many is around 450 nm. researchgate.netmasterorganicchemistry.com

| Technique | Column Type | Common Mobile Phases | Detection Wavelength (λmax) | Key Advantages |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18, C30 nih.govcabidigitallibrary.orgconicet.gov.ar | Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE) conicet.gov.arnih.gov | ~450 nm researchgate.netmasterorganicchemistry.com | Robust, reliable for routine analysis ijprajournal.com |

| UHPLC | Reversed-Phase C18 (sub-2 µm particles) researchgate.netresearchgate.net | Methanol, Acetonitrile researchgate.net | ~450 nm researchgate.net | Higher resolution, faster analysis, less solvent use conicet.gov.arresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile compounds in complex mixtures, making it suitable for analyzing certain carotenoid degradation products or for metabolite profiling of organisms that produce ε,ψ-carotene. tandfonline.comjournalejmp.com In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer. bibliotekanauki.pl The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries, like the NIST database, for compound identification. nih.gov For instance, GC-MS analysis of an extract from Streptomyces sp. VITGV38 identified ψ,ψ-carotene at a specific retention time. nih.gov While direct analysis of intact carotenoids by GC-MS is limited by their low volatility and thermal instability, it is invaluable for studying the broader metabolic context in which ε,ψ-carotene is produced. nih.gov

| Parameter | Typical Conditions for Metabolite Profiling |

|---|---|

| Column | Capillary column (e.g., HP5) ijpbs.com |

| Carrier Gas | Helium journalejmp.com |

| Ionization Energy | 70 eV journalejmp.com |

| Identification | Comparison of mass spectra with databases (e.g., NIST) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is an indispensable technique for the structural elucidation and sensitive quantification of carotenoids like ε,ψ-carotene. polymersolutions.comnih.gov LC-MS combines the separation power of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. nih.gov Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used for carotenoids. nih.govnih.gov

LC-MS provides the molecular weight of the compound, while LC-MS/MS involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. polymersolutions.com This fragmentation pattern provides detailed structural information, which is crucial for distinguishing between isomers and identifying unknown compounds. polymersolutions.comresearchgate.net The high sensitivity of LC-MS/MS makes it ideal for trace analysis, enabling the detection and quantification of low-abundance carotenoids in complex biological samples. researchgate.net

UV/Visible Spectroscopy for Characterization and Purity Assessment

UV/Visible spectroscopy is a fundamental technique used for the characterization and purity assessment of carotenoids. digimat.inmt.com The extensive system of conjugated double bonds in the polyene chain of carotenoids results in strong absorption of light in the visible region of the electromagnetic spectrum. mdpi.commasterorganicchemistry.com The wavelength of maximum absorbance (λmax) and the shape of the absorption spectrum are characteristic of the specific chromophore of the carotenoid. digimat.in

For ε,ψ-carotene, the UV/Vis spectrum provides key information for its identification. The molar absorptivity (ε), or extinction coefficient, at λmax can be used to quantify the concentration of the compound in a pure solution using the Beer-Lambert law. digimat.inmt.com This technique is often used in conjunction with chromatography, where a UV/Vis detector records the spectrum of the compound as it elutes from the column, aiding in both identification and quantification. service.gov.uk

| Compound | Typical Absorption Maxima (λmax) in Hexane | Molar Absorptivity (ε) | Color |

|---|---|---|---|

| β-Carotene | ~451 nm photochemcad.com | ~139,500 L mol⁻¹ cm⁻¹ photochemcad.com | Orange youtube.com |

| Lycopene (B16060) | ~470 nm | Data not available in provided sources | Red nih.gov |

| ε,ψ-Carotene (δ-Carotene) | Data not available in provided sources | Data not available in provided sources | Data not available in provided sources |

Raman Spectroscopy for In Situ Visualization and Quantification in Cells

Raman spectroscopy is a non-invasive, non-destructive vibrational spectroscopy technique that allows for the in situ identification and visualization of carotenoids within biological systems, such as single plant cells or tissues. whoi.eduresearchgate.net This method is based on the inelastic scattering of monochromatic light from a laser source. mdpi.com The conjugated polyene chain of carotenoids gives rise to very strong and characteristic Raman signals, particularly the C=C stretching vibration (ν1) around 1520 cm⁻¹ and the C-C stretching vibration (ν2) around 1159 cm⁻¹. mdpi.comresearchgate.net

Because Raman spectroscopy does not require sample extraction or preparation, it is an ideal tool for studying the localization and distribution of carotenoids in their native environment. mdpi.com It has been used to detect β-carotene in bacterial mats and to identify carotenoid crystals directly within carrot cells. whoi.eduresearchgate.net This technique holds great potential for understanding the spatial dynamics of ε,ψ-carotene accumulation in living organisms. researchgate.net

Molecular Biology and Genetic Approaches

The enzyme responsible for forming the ε-ring is lycopene ε-cyclase (LCYE). nih.govresearchgate.net In organisms like Arabidopsis thaliana, the LCYE enzyme catalyzes the addition of a single ε-ring to one end of the lycopene molecule, producing δ-carotene (ε,ψ-carotene). nih.gov This is in contrast to lycopene β-cyclase (LCYB), which can add β-rings to both ends of lycopene to form β-carotene. nih.gov

Genetic approaches are used to study the function of these genes and to manipulate carotenoid profiles in plants. For example, studies on natural variations in the lcyE gene in maize have shown that specific polymorphisms can significantly alter the flux of lycopene into the α-carotene (containing one ε-ring and one β-ring) versus the β-carotene branches of the pathway. researchgate.netaocs.org Identifying and selecting for favorable lcyE alleles using molecular markers is a key strategy in biofortification programs aimed at increasing provitamin A content in staple crops like maize. researchgate.netmdpi.com Transcriptome and metabolite profiling studies have further revealed that the expression levels of carotenoid biosynthesis genes, including LCYE, are tightly regulated and can be specific to certain tissues or developmental stages, as seen in the petal coloration of Liriodendron tulipifera. researchgate.net

Whole-Genome Sequencing and Biosynthetic Gene Cluster (BGC) Identification

Whole-genome sequencing is a cornerstone for understanding the genetic basis of ε,ψ-carotene production in various organisms. By sequencing the entire genome, researchers can identify the specific genes responsible for the biosynthesis of this carotenoid. These genes are often organized into biosynthetic gene clusters (BGCs), which are physically linked groups of genes that collectively encode the enzymes for a complete metabolic pathway.

A key tool in this process is the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software. nih.gov This bioinformatics tool analyzes whole-genome data to predict and annotate secondary metabolite BGCs. nih.govfrontiersin.org For instance, in a study of Streptomyces sp. VITGV38, an endophytic bacterium isolated from tomato, whole-genome sequencing using the Illumina platform revealed an 8.27 Mb genome. nih.govnih.gov Subsequent analysis with antiSMASH identified 26 distinct secondary metabolite BGCs. nih.govnih.gov Notably, a terpene biosynthetic cluster was identified as being responsible for carotenoid production, including ψ,ψ-carotene (lycopene). nih.govnih.gov This cluster contained key genes such as phytoene (B131915) synthase, phytoene desaturase, and lycopene cyclase. nih.gov

The identification of such BGCs is the first step in unraveling the complete biosynthetic pathway of ε,ψ-carotene and provides a roadmap for potential genetic engineering to enhance its production.

Table 1: Example of Genes Identified in a Carotenoid BGC

| Gene | Putative Function |

| crtE | Geranylgeranyl pyrophosphate synthase |

| crtB | Phytoene synthase |

| crtI | Phytoene desaturase |

| crtY | Lycopene cyclase |

| crtZ | Beta-carotene (B85742) hydroxylase |

This table is illustrative and based on genes commonly found in carotenoid biosynthetic clusters. researchgate.net

Gene Expression Profiling (e.g., Transcriptomics)

Gene expression profiling, particularly through transcriptomics (RNA-Seq), provides a dynamic view of which genes are active in an organism under specific conditions. This is crucial for understanding the regulation of ε,ψ-carotene biosynthesis. By comparing the transcriptomes of high-carotenoid and low-carotenoid varieties or tissues, researchers can pinpoint the genes whose expression levels are correlated with carotenoid accumulation. nih.gov

For example, transcriptomic studies in various plants have revealed that the expression of carotenoid biosynthesis genes is often upregulated in light-grown tissues and can be influenced by developmental stages and stress conditions. researchgate.net In sweet potato, integrated analysis of the transcriptome and carotenoid metabolites identified key structural genes in the carotenoid metabolic pathway, including lycopene ε-cyclase (LCYE), which is essential for the formation of the ε-ring in ε,ψ-carotene. frontiersin.org Such analyses can also identify transcription factors that regulate the entire pathway. frontiersin.org

This approach not only validates the function of genes identified through genome sequencing but also provides insights into the complex regulatory networks that control the production of ε,ψ-carotene.

Phylogenetic Analysis of Carotenoid Biosynthesis Genes and Enzymes

Phylogenetic analysis helps to understand the evolutionary relationships of carotenoid biosynthesis genes and enzymes across different species. By comparing the sequences of genes like lycopene epsilon-cyclase (LCYE) from various organisms, scientists can infer their evolutionary history, including events like gene duplication and loss. researchgate.net

Studies have shown that the carotenoid biosynthetic pathway in algae is more complex than in terrestrial plants, with evidence of endosymbiotic gene transfer. researchgate.net Phylogenetic trees constructed using gene sequences from different species reveal that homologous genes often exist, and duplicated gene copies may have evolved to perform new functions. researchgate.net For instance, analyzing the evolutionary rates of different genes in the carotenoid pathway has shown that downstream genes, which are often involved in creating a diversity of carotenoids, tend to evolve faster than the more conserved upstream genes. plos.org

This evolutionary perspective is vital for identifying novel carotenoid biosynthesis genes in uncharacterized organisms and for understanding the functional diversification of these enzymes.

Gene Overexpression and Virus-Induced Gene Silencing (VIGS) for Functional Characterization

To confirm the function of a candidate gene in ε,ψ-carotene biosynthesis, researchers often employ techniques like gene overexpression and virus-induced gene silencing (VIGS).

Gene overexpression involves introducing a specific gene into an organism to increase the production of the corresponding enzyme. If this leads to an accumulation of ε,ψ-carotene or its precursors, it provides strong evidence for the gene's function.

Virus-induced gene silencing (VIGS) is a powerful reverse genetics tool that allows for the temporary downregulation of a specific gene's expression. nih.govnih.govmdpi.com This is achieved by using a modified plant virus to deliver a small fragment of the target gene's sequence, triggering the plant's natural defense mechanism to degrade the corresponding mRNA. nih.govmdpi.com For example, silencing the phytoene desaturase (PDS) gene, a key enzyme in the carotenoid pathway, results in a photobleached (white) phenotype, providing a clear visual indicator of successful gene silencing. frontiersin.org This technique has been used to characterize the function of numerous carotenoid biosynthesis genes in various plants, including those not easily amenable to stable genetic transformation. nih.govscispace.com

Table 2: Comparison of Gene Overexpression and VIGS

| Feature | Gene Overexpression | Virus-Induced Gene Silencing (VIGS) |

| Principle | Increases gene expression | Decreases gene expression |

| Outcome | Enhanced production of the target compound | Reduced production of the target compound |

| Nature | Stable or transient | Transient |

| Application | Confirming gene function, metabolic engineering | Rapid functional screening of candidate genes |

Advanced Extraction and Sample Preparation Strategies

Efficiently extracting ε,ψ-carotene from its natural matrix is critical for its analysis and potential commercial use. Advanced extraction techniques offer significant advantages over traditional solvent extraction methods in terms of efficiency, speed, and environmental impact.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction (PLE), is an automated technique that uses conventional solvents at elevated temperatures and pressures. mdpi.comlcms.cz These conditions increase the efficiency of the extraction process by:

Increasing solvent viscosity and surface tension: This allows for better penetration of the solvent into the sample matrix.

Decreasing solvent viscosity: This improves the flow of the solvent through the sample.

Disrupting analyte-matrix interactions: This facilitates the release of the target compounds. mdpi.com

ASE significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. lcms.cz The technique has been successfully applied to extract carotenoids from various sources, including carrots and mango peels. mdpi.comtropentag.denih.gov Optimization of parameters such as solvent composition, temperature, and static extraction time is crucial for maximizing the yield of specific carotenoids like ε,ψ-carotene. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.govnih.gov A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

Supercritical CO₂ is an ideal solvent for extracting non-polar to moderately polar compounds like carotenoids because:

It is non-toxic, non-flammable, and readily available. nih.gov

Its solvating power can be finely tuned by adjusting the temperature and pressure. researchgate.net

The solvent can be easily removed from the extract by simple depressurization, leaving no residue. nih.gov

SFE has been effectively used to extract carotenoids from a wide range of materials, including vegetable waste, pumpkin, and microalgae. nih.govresearchgate.netmdpi.com The selectivity of SFE can be enhanced by using a co-solvent, such as ethanol (B145695), which increases the polarity of the supercritical fluid and improves the extraction of more polar carotenoids. nih.gov Optimized SFE conditions, such as a temperature of 59°C and a pressure of 350 bar with ethanol as a co-solvent, have been shown to achieve high recovery rates for various carotenoids. nih.gov

Metabolic Engineering and Biotechnological Applications in Epsilon,psi Carotene Production

Strategies for Enhanced Carotenoid Biosynthesis

Enhancing the biosynthesis of carotenoids in microbial hosts is a primary objective of metabolic engineering. This involves a multi-pronged approach to identify and overcome rate-limiting steps, redirect metabolic pathways, and ensure a robust supply of necessary precursors.

A critical strategy for boosting carotenoid production is the overexpression of key enzymes in the biosynthetic pathway. The first committed step in carotenoid biosynthesis is catalyzed by Phytoene (B131915) synthase (PSY), which converts geranylgeranyl diphosphate (GGPP) to phytoene. nih.govfrontiersin.org This step is widely recognized as a major rate-limiting point in the pathway across many species. frontiersin.orgfrontiersin.org Consequently, overexpressing the PSY gene is a common and effective method to increase the total carbon flux entering the carotenoid pathway, leading to higher accumulations of downstream products. frontiersin.orgfrontiersin.org For instance, the overexpression of PSY1 in apple fruit not only increased total carotenoid content but also led to the upregulation of other carotenoid pathway genes, suggesting a feed-forward regulatory mechanism. nih.gov

Following the formation of the linear carotene, lycopene (B16060), cyclization is performed by lycopene cyclases. For the synthesis of ε,ψ-carotene, two key enzymes are theoretically required:

Lycopene ε-cyclase (LCYe): This enzyme is crucial as it catalyzes the formation of the ε-ring, a defining feature of ε,ψ-carotene.

Lycopene β-cyclase (LCYb): This enzyme catalyzes the formation of a β-ring at the other end of the lycopene molecule.

Overexpression of these specific cyclases is essential to channel the lycopene pool towards the desired bicyclic carotenoid. Studies on other plants and microorganisms have shown that overexpressing LCYb and LCYe can significantly alter the composition of accumulated carotenoids, increasing the proportion of β-carotene and other cyclic carotenoids. nih.gov Therefore, a finely tuned overexpression of LCYe would be paramount in any strategy aimed at producing ε,ψ-carotene.

To optimize metabolic pathways for carotenoid overproduction, engineers often employ a "push-pull-block" strategy, particularly in microbial systems. nih.gov This comprehensive approach involves three distinct but coordinated efforts:

Push: This strategy focuses on increasing the supply of essential precursors. For carotenoids, this means boosting the intracellular pools of Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP), the universal five-carbon isoprenoid building blocks.

Pull: This involves increasing the metabolic flux through the desired biosynthetic pathway. This is typically achieved by overexpressing rate-limiting enzymes, such as phytoene synthase (PSY), to "pull" the precursors towards the final product. nih.gov

Block: This strategy aims to prevent the diversion of metabolic intermediates into competing pathways. This is done by knocking out or down-regulating genes that encode enzymes for branching pathways, such as those leading to the production of ergosterol in yeast or other terpenoids. nih.gov

This integrated approach ensures that the carbon flux is efficiently channeled from central carbon metabolism towards the target carotenoid, minimizing loss to competing metabolic routes. nih.gov

The availability of the isoprenoid precursors IPP and DMAPP is a common bottleneck in carotenoid production. These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes like yeast, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in bacteria and plant plastids. drexel.edu

Genetic modification to enhance this precursor supply is a cornerstone of metabolic engineering. nih.gov Key strategies include:

Overexpression of Rate-Limiting Enzymes: In the MVA pathway, HMG-CoA reductase is a key rate-limiting enzyme, and its overexpression has been shown to significantly increase carotenoid production in Saccharomyces cerevisiae. mdpi.com In the MEP pathway, DXS (1-deoxy-D-xylulose-5-phosphate synthase) is a primary control point, and its overexpression can enhance the supply of precursors for carotenoid synthesis. frontiersin.org

Redirecting Carbon Flux: Engineering central carbon metabolism can increase the availability of primary metabolites that feed into the MVA or MEP pathways, such as acetyl-CoA and glyceraldehyde-3-phosphate. nih.govnih.gov This can involve deleting genes for competing pathways that consume these precursors, such as those for acetate or ethanol (B145695) production. nih.gov

Introducing Heterologous Pathways: In some cases, an entire heterologous pathway can be introduced. For example, expressing the MVA pathway from Streptococcus pneumoniae and Enterococcus faecalis in E. coli has been used to boost the precursor supply for β-carotene production. mdpi.com

By ensuring a plentiful supply of IPP and DMAPP, the cell's capacity for carotenoid synthesis can be dramatically increased.

Heterologous Production in Microbial Hosts

The production of carotenoids in engineered microorganisms, known as heterologous production, is an attractive alternative to chemical synthesis or extraction from natural sources. asm.org Microbial hosts offer advantages such as rapid growth, scalability, and amenability to genetic engineering.

Escherichia coli (a bacterium) and Saccharomyces cerevisiae (baker's yeast) are the two most common microbial chassis used for metabolic engineering due to their well-characterized genetics and established genetic tools. asm.orgnih.gov

Escherichia coli : As a prokaryote, E. coli utilizes the MEP pathway for isoprenoid precursors. It has been successfully engineered to produce a variety of carotenoids, including lycopene and β-carotene, by introducing the necessary biosynthetic genes (e.g., crtE, crtB, crtI, crtY) from bacteria like Pantoea ananatis. mdpi.com Further engineering efforts to optimize precursor supply and eliminate byproduct formation have led to significant increases in production titers. mdpi.com

Saccharomyces cerevisiae : This yeast uses the MVA pathway and has been engineered to produce carotenoids by introducing the same bacterial genes. nih.govresearchgate.net A key advantage of yeast is its GRAS (Generally Recognized as Safe) status, which is beneficial for food and nutraceutical applications. Engineering efforts in yeast have focused on upregulating the MVA pathway, blocking the competing ergosterol pathway, and optimizing the expression of the heterologous carotenogenic genes to achieve high yields. asm.orgnih.gov For example, a strain of S. cerevisiae was engineered to produce up to 5.9 mg of β-carotene per gram of dry weight. asm.org

The table below summarizes examples of carotenoid production in these engineered microbial hosts.

| Carotenoid | Host Organism | Key Engineering Strategies | Titer/Yield |

| β-Carotene | Saccharomyces cerevisiae | Overexpression of Xanthophyllomyces dendrorhous carotenogenic genes; Overexpression of HMG1 catalytic domain. | 5.9 mg/g dry weight asm.org |

| Violaxanthin (B192666) | Saccharomyces cerevisiae | Expression of CrtZ and ZEP enzymes; Co-expression of redox partner system. | 7.3 mg/g dry weight nih.govresearchgate.net |

| Lycopene | Escherichia coli | Introduction of heterologous MVA pathway; Optimization of gene expression. | 465 mg/L mdpi.com |

| β-Carotene | Escherichia coli | Fed-batch fermentation; Engineering of ATP synthesis and pentose phosphate pathway. | 2.1 g/L mdpi.com |

This table is interactive and can be sorted by column.

Beyond E. coli and yeast, researchers are exploring other microbial hosts for carotenoid production. The bacterial genus Streptomyces is a promising candidate for sustainable biotechnology. nih.gov Streptomyces species are renowned for their natural ability to produce a vast array of secondary metabolites, and many are known to synthesize carotenoids naturally, often in a light-inducible manner. nih.govnih.gov

Harnessing Streptomyces as a production platform offers several potential advantages:

Innate Metabolic Capacity: Many species already possess the genomic machinery for producing complex molecules, which can be adapted and optimized. nih.gov

Robustness: These soil-dwelling bacteria are often robust and can utilize diverse and potentially low-cost feedstocks, contributing to a more sustainable and economical production process. nih.gov

Established Genetic Tools: While not as advanced as for E. coli, genetic tools for manipulating Streptomyces are well-developed, allowing for targeted engineering to enhance carotenoid yields.

Genetic studies on carotenoid production in Streptomyces coelicolor have identified the gene clusters and regulatory elements, such as specific sigma factors, that control biosynthesis. nih.gov This knowledge provides a foundation for future metabolic engineering efforts to develop Streptomyces strains as efficient and sustainable cell factories for high-value carotenoids.

Applications in Plant Biofortification and Crop Improvement

The strategic manipulation of carotenoid biosynthetic pathways, with a particular focus on ε,ψ-carotene, holds significant promise for enhancing the nutritional value and agronomic performance of various crops. Biofortification, the process of increasing the nutrient density of food crops, is a key strategy to combat micronutrient deficiencies in human populations. who.intfao.org Genetic engineering and advanced breeding techniques are pivotal in achieving these goals by modulating the accumulation of specific carotenoids.

Genetic Engineering of Crop Plants for Specific Carotenoid Accumulation (e.g., "Golden Rice")

The foundational principle of biofortification through genetic engineering is to introduce or enhance the expression of key enzymes in the carotenoid biosynthesis pathway. A landmark example, while not directly involving ε,ψ-carotene, is "Golden Rice," which was engineered to produce β-carotene in the rice endosperm to combat vitamin A deficiency. researchgate.net This approach of targeted genetic modification can be conceptually applied to elevate the levels of other beneficial carotenoids.

Lycopene ε-cyclase (LCYE) is a critical enzyme that catalyzes the conversion of lycopene to δ-carotene (ε,ψ-carotene), a precursor to lutein (B1675518). nih.govnih.gov The expression and activity of LCYE can significantly influence the flux of carotenoids down the α-carotene versus the β-carotene branch of the pathway. nih.gov For instance, research in maize has demonstrated that natural variations in the lcyE gene can alter the ratio of α-carotene to β-carotene, thereby affecting the total provitamin A content. nih.govresearchgate.net By selecting for specific lcyE alleles using molecular markers, breeders can develop maize varieties with enhanced provitamin A levels. nih.gov

In rice, targeted mutagenesis of the LcyE gene using CRISPR-Cas9 technology has been explored to increase total carotenoid content. nih.gov One study showed that introducing a specific single nucleotide polymorphism (SNP) into the rice LcyE gene led to a significant increase in total carotenoids, particularly lycopene, and reduced reactive oxygen species under salt stress conditions. nih.gov This highlights the potential of precise genome editing to enhance both nutritional value and stress tolerance.

Similarly, in eggplant, a crop with typically low provitamin A content, genetic engineering has been employed to increase β-carotene accumulation. nih.gov By expressing a bacterial phytoene synthase gene (crtB) under the control of a fruit-specific promoter, researchers achieved a 30-fold increase in β-carotene content in the fruit. nih.gov This demonstrates that overcoming rate-limiting steps in the pathway, such as the initial synthesis of phytoene, is a viable strategy for carotenoid biofortification. nih.govnih.gov

The table below summarizes key genes in the carotenoid biosynthesis pathway that are targets for genetic engineering to modulate carotenoid accumulation.

| Gene | Enzyme | Function in Carotenoid Biosynthesis | Potential Impact of Genetic Modification |

| PSY | Phytoene Synthase | Catalyzes the first committed step in the pathway, converting geranylgeranyl pyrophosphate to phytoene. nih.govmdpi.com | Overexpression can increase the total flux into the carotenoid pathway, leading to higher accumulation of various carotenoids. nih.govfrontiersin.org |

| LCYE | Lycopene ε-cyclase | Cyclizes one end of the lycopene molecule to form a monocyclic δ-carotene (ε,ψ-carotene). nih.govnih.gov | Modulation of its expression can alter the ratio of α-carotene (and its derivatives like lutein) to β-carotene (provitamin A). nih.govnih.gov |

| LCYB | Lycopene β-cyclase | Cyclizes both ends of the lycopene molecule to form β-carotene. aocs.org | Altering its activity relative to LCYE can shift the pathway towards β-carotene production. mdpi.com |

| crtB | Bacterial Phytoene Synthase | A bacterial analogue of PSY, often used in genetic engineering for its high efficiency. | Can significantly boost carotenoid production in transgenic plants. nih.gov |

Modulation of Carotenoid Profiles for Desired Agronomic Traits

Beyond direct nutritional enhancement, the modulation of carotenoid profiles, including the levels of ε,ψ-carotene and its derivatives, can confer desirable agronomic traits. Carotenoids are essential for photosynthesis, photoprotection, and the synthesis of plant hormones like abscisic acid (ABA) and strigolactones. nih.govmdpi.com

Altering the carotenoid composition can impact a plant's resilience to environmental stressors. For example, increased accumulation of certain carotenoids has been linked to enhanced tolerance to high light, salt, and drought stress. mdpi.com In pepper seedlings, salt and drought stress significantly upregulated the expression of carotenoid biosynthesis genes, including LCYE, leading to a substantial increase in total carotenoid content in the roots. mdpi.com This suggests a protective role for these compounds under abiotic stress conditions.

The color of fruits and flowers, largely determined by the carotenoid profile, is a critical agronomic trait for consumer appeal and marketability. walshmedicalmedia.com The relative abundance of different carotenoids, such as the red lycopene, orange β-carotene, and yellow lutein (derived from the α-carotene branch initiated by ε,ψ-carotene), dictates the final hue. mdpi.comwalshmedicalmedia.com Studies in various fruit crops, including plums and citrus, have shown that the expression levels of key genes like PSY, LCYB, and LCYE correlate with the specific carotenoid profiles and thus the fruit color. nih.govmdpi.com

The table below illustrates the relationship between key carotenoids and their contribution to plant traits.

| Carotenoid | Precursor(s) | Role/Trait |

| Lutein | α-carotene (derived from δ-carotene) | Pigmentation (yellow), photoprotection. mdpi.com |

| β-Carotene | Lycopene | Provitamin A, pigmentation (orange), antioxidant. nih.gov |

| Lycopene | Phytoene | Pigmentation (red), potent antioxidant. walshmedicalmedia.com |

| Zeaxanthin (B1683548) | β-Carotene | Photoprotection (dissipation of excess light energy), pigmentation (yellow-orange). mdpi.com |

| Abscisic Acid (ABA) | Violaxanthin, Neoxanthin (derived from the β-carotene branch) | Plant hormone involved in stress responses and seed dormancy. nih.gov |

| Strigolactones | β-Carotene | Plant hormones regulating plant development and symbiotic interactions. mdpi.com |

By understanding and manipulating the expression of genes like LCYE, it is possible to fine-tune the carotenoid composition of crops to achieve a desired balance of nutritional value, stress resilience, and aesthetic appeal.

Evolutionary Dynamics of Carotenoid Cyclases and Epsilon,psi Carotene Pathway

Phylogenetic History of Lycopene (B16060) Cyclases (LCY)

Lycopene cyclases (LCYs) are pivotal enzymes in carotenoid biosynthesis, catalyzing the cyclization of acyclic lycopene (ψ,ψ-carotene) to form cyclic end groups nih.govmdpi.com. This cyclization step represents a key branching point in the carotenoid pathway, leading to the diverse array of cyclic carotenoids nih.govmdpi.com. In higher plants, two primary types of cyclic end groups are observed: the beta (β) and epsilon (ε) rings nih.gov. Correspondingly, plants and algae possess two distinct types of lycopene cyclases: lycopene β-cyclase (LCYb) and lycopene ε-cyclase (LCYe) nih.govnih.govmdpi.com. While LCYb introduces a beta-ring, often at both ends of lycopene to form β-carotene (β,β-carotene), LCYe typically adds only one epsilon-ring, resulting in monocyclic epsilon,psi-carotene (δ-carotene) nih.gov. The combination of both LCYb and LCYe activities enables the formation of α-carotene (β,ε-carotene), which contains one beta and one epsilon ring nih.gov.

Gene Duplication and Divergence Events Leading to LCYb and LCYe Specialization

The evolutionary history of carotenoid biosynthesis, particularly in algae, is characterized by complex genetic mechanisms, including gene duplication and divergence researchgate.net. Gene duplication is a fundamental process that provides the raw material for the emergence of new gene functions and plays a significant role in the adaptation of organisms to various environments embopress.orgfrontiersin.org. The duplication and subsequent divergence of an ancestral lycopene cyclase gene led to the specialization of LCYb and LCYe, thereby complicating and diversifying the cyclization of lycopene researchgate.net.

Phylogenetic analyses of LCYs from diverse organisms, including cyanobacteria, bacteria, algae, fungi, and higher plants, reveal an ancient gene duplication event that gave rise to LCYb and LCYe researchgate.net. These two cyclases are encoded by related, single-copy genes in organisms like Arabidopsis nih.gov. The functional divergence between LCYb and LCYe is critical: LCYb can introduce beta-rings at both ends of lycopene to produce β-carotene, a ubiquitous carotenoid in photosynthetic organisms nih.govmdpi.com. In contrast, LCYe is typically limited to catalyzing the formation of a single epsilon-ring, yielding this compound nih.gov. This inherent inability of LCYe to introduce a second epsilon-ring is a key mechanism that controls the production and proportions of β,β- and β,ε-carotenoids in plants and algae, preventing the formation of rare or inappropriate ε,ε-carotenoids nih.govresearchgate.net.

The diversification of these enzymes, through gene modifications that alter substrate and product specificities, has contributed significantly to the broad spectrum of carotenoid pathways observed in nature nih.govnih.gov.

Role of Endosymbiotic Gene Transfer in Algal Carotenoid Pathway Evolution

Endosymbiotic gene transfer (EGT) has been a profound force in shaping the evolution of carotenoid biosynthesis pathways, particularly in the algal-plant lineage researchgate.netnih.gov. The carotenoid biosynthetic pathway in this lineage emerged independently through EGT from an engulfed carotenogenic cyanobacterium nih.gov. This process led to the inheritance of carotenoid biosynthesis genes by almost all eukaryotic algae researchgate.net.

For instance, members of Glaucophyta, Rhodophyta (red algae), and Chlorophyta (green algae) acquired their carotenogenic genes from cyanobacteria via primary endosymbiosis-mediated gene transfer researchgate.net. Subsequently, other algal groups, such as Ochrophyta, Haptophyta, and Cryptophyta, obtained their genes through secondary endosymbiosis from a rhodophyte-like organism researchgate.net. This complex history of gene transfer, coupled with subsequent gene duplication and gene loss events, has resulted in algal carotenoid biosynthesis pathways being more intricate than those found in Streptophyta (land plants) researchgate.net. Diatoms, for example, are thought to have inherited genes involved in the early reactions of carotenoid biosynthesis, up to β-carotene, from their algal endosymbiont plos.org. Red algae have also played a central role as mediators in the spread of prokaryotic genes into eukaryotes through EGT and horizontal gene transfer (HGT) frontiersin.org.

Impact of Gene Loss on Carotenoid Patterns in Diverse Organisms

Gene loss is another significant genetic mechanism that has influenced the evolution and diversity of carotenoid patterns across various organisms researchgate.netnih.gov. The absence or presence of specific carotenoids can often be directly linked to the loss or retention of the genes encoding the enzymes responsible for their synthesis frontiersin.orgresearchgate.net. This phenomenon highlights how evolutionary pressures can lead to the streamlining or modification of metabolic pathways.

For example, studies have shown that the loss of function of certain carotenoid cleavage dioxygenases (CCDs) can lead to an increase in total carotenoid content by reducing their degradation frontiersin.org. Similarly, mutations or loss of function in genes like carotenoid isomerase (CRTISO) can result in the accumulation of specific carotenoid intermediates and alter coloration researchgate.net.

Case Studies of LCYe Loss in Microphytic Algae

A notable instance of gene loss impacting carotenoid profiles is the absence of LCYe in certain microphytic algae. Research indicates that macrophytic red algae typically possess both LCYb and LCYe enzymes, allowing for the synthesis of a broader range of carotenoids, including those with epsilon-rings imrpress.com. In contrast, many microphytic algae, such as certain Bacillariophyceae, Chrysophyceae, Phaeophyceae, Xanthophyceae, and some red algae, have been found to contain only the LCYb enzyme researchgate.netimrpress.com.

The functional consequence of LCYe loss in these microphytic algal groups is the absence of this compound (δ-carotene), α-carotene, and lutein (B1675518), which are all products requiring LCYe activity imrpress.com. Despite the absence of these epsilon-ring-containing carotenoids, β-carotene remains present in the majority of algal groups and other photosynthetic organisms, underscoring the widespread distribution and essential nature of LCYb activity imrpress.com. This differential retention of LCY enzymes provides a molecular explanation for the observed variations in carotenoid patterns between macrophytic and microphytic rhodophytes researchgate.net.

Table 1: Carotenoid Profiles in Algae Based on LCY Enzyme Presence

| Algal Group | LCYb Presence | LCYe Presence | This compound (δ-carotene) | α-Carotene | Lutein | β-Carotene | Source |

| Macrophytic Red Algae | Yes | Yes | Present | Present | Present | Present | imrpress.com |

| Microphytic Algae | Yes | No | Absent | Absent | Absent | Present | researchgate.netimrpress.com |

| (e.g., Bacillariophyceae, Chrysophyceae, Phaeophyceae, Xanthophyceae, some Red Algae) |

Evolutionary Pressures Driving Carotenoid Diversity and Function in Biological Systems

The remarkable diversity and varied functions of carotenoids in biological systems are the result of continuous evolutionary pressures. Carotenoids are ancient molecules, believed to have first emerged in archaebacteria where they served a crucial mechanical function in reinforcing cell membranes due to their rigid, linear polyene backbone nih.govresearchgate.net. This initial structural role, however, laid the groundwork for the evolution of numerous other functions.

The unique properties of the carotenoid molecule, particularly its conjugated double bond system, proved to be perfectly suited for new roles nih.govoup.com. In photosynthetic organisms, carotenoids evolved to function as accessory light-harvesting pigments, absorbing light in spectral regions where chlorophyll (B73375) absorption is minimal nih.govnih.gov. Furthermore, their electronic structure enables efficient excitation energy transfer to chlorophyll and provides critical photoprotection by quenching triplet chlorophyll and singlet oxygen, thereby safeguarding photosynthetic reaction centers from photodamage nih.govnih.gov.

Beyond their roles in photosynthesis, carotenoids have diversified to fulfill a wide array of biological functions, including:

Antioxidant activity: Their high reducing potential makes them potent antioxidants, particularly in lipid environments nih.gov.

Coloration: Carotenoids contribute to specific coloration patterns in plants and animals, serving as visual signals nih.govbiodiversity-science.net. In birds, for example, carotenoid-based plumage coloration is often a target of natural and sexual selection, influencing mate choice and signaling individual condition biodiversity-science.netfrontiersin.orguchicago.edu. The evolution of such coloration can be linked to the ability to acquire and incorporate these pigments uchicago.edu.

Precursors for other molecules: Carotenoids are precursors for essential compounds like retinal (visual pigment) and abscisic acid (plant hormone) nih.gov.

The diversification of carotenoid pathways has been driven by various genetic mechanisms, including gene duplication, gene loss, and horizontal gene transfer, leading to altered enzyme specificities and the acquisition of novel genes researchgate.netnih.govnih.gov. These evolutionary processes have allowed organisms to adapt and optimize their carotenoid profiles to suit diverse ecological niches and physiological requirements, resulting in the vast and functionally rich carotenoid landscape observed today.

Q & A

Q. What are the primary challenges in quantifying epsilon,psi-carotene in plant matrices using HPLC, and how can these be methodologically addressed?

Quantifying this compound via HPLC requires optimizing extraction protocols to minimize isomerization and oxidation. Key steps include:

- Using cold, oxygen-free solvents (e.g., hexane:acetone mixtures) during extraction to preserve structural integrity .

- Validating column selection (e.g., C30 columns) to resolve co-eluting carotenoids, with mobile phase gradients adjusted for polarity differences .

- Incorporating internal standards (e.g., β-apo-8'-carotenal) to correct for recovery losses . Method validation should include spike-recovery tests and inter-laboratory comparisons to ensure reproducibility .

Q. How do researchers design controlled experiments to study this compound’s antioxidant activity in vitro?

Experimental design should:

- Define independent variables (e.g., this compound concentration, exposure time) and dependent variables (e.g., ROS scavenging rates measured via DPPH or ABTS assays) .

- Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only groups) to validate assay sensitivity .

- Control for confounding variables like light exposure (using amber vials) and temperature stability . Statistical power analysis is critical to determine sample size, with triplicate measurements recommended to account for assay variability .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported this compound bioavailability across in vivo studies?

Discrepancies often arise from differences in:

- Delivery matrices : Lipid-rich vs. aqueous formulations impact absorption. Use standardized emulsions (e.g., 10% soybean oil) to isolate matrix effects .

- Animal models : Genetic variations in transporters (e.g., SR-B1 in enterocytes) affect outcomes. Meta-analyses should stratify results by model species and genotype .

- Analytical techniques : Compare LC-MS/MS (high specificity) with spectrophotometry (prone to interference) to identify measurement biases . Systematic reviews should employ the PICO framework to harmonize inclusion criteria and assess study quality .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and stereochemical purity?

Advanced synthesis approaches include:

- Enzymatic catalysis : Recombinant carotenoid synthases (e.g., from Pantoea spp.) can enhance stereoselectivity vs. chemical synthesis .